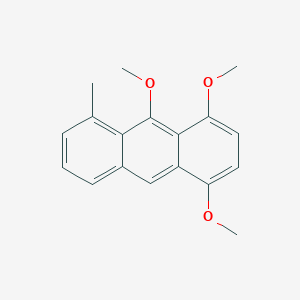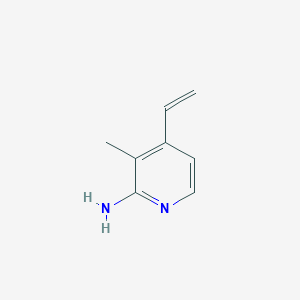
RebaudiosideE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rebaudioside E is one of the minor components of steviol glycosides, which are natural sweeteners extracted from the leaves of the Stevia rebaudiana plant. It was first isolated and identified in 1977. Rebaudioside E is known for its high-intensity sweetness, being approximately 150-200 times sweeter than sucrose. It is also a precursor for the biosynthesis of other steviol glycosides such as rebaudioside D and rebaudioside M .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rebaudioside E can be synthesized through the bioconversion of stevioside using specific enzymes. One such method involves the use of UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum. In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced over 24 hours .
Industrial Production Methods
Industrial production of rebaudioside E typically involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as water extraction, filtration, and crystallization to isolate and purify the desired glycosides. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are also employed to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Rebaudioside E undergoes various chemical reactions, including glycosylation, hydrolysis, and oxidation.
Common Reagents and Conditions
Glycosylation: This reaction involves the addition of glucose units to the steviol backbone. Enzymes such as UDP-glucosyltransferase are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down rebaudioside E into its constituent sugars and steviol.
Oxidation: Oxidative conditions can lead to the formation of various degradation products.
Major Products Formed
The major products formed from these reactions include other steviol glycosides such as rebaudioside D and rebaudioside M, as well as simpler sugars and steviol .
Aplicaciones Científicas De Investigación
Rebaudioside E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Rebaudioside E is studied for its effects on glucose metabolism and its potential as a non-caloric sweetener.
Medicine: Research has shown that steviol glycosides, including rebaudioside E, possess anti-hyperglycemic, antihypertensive, anti-inflammatory, antitumor, and immunomodulatory properties
Mecanismo De Acción
Rebaudioside E exerts its effects primarily through its interaction with taste receptors. It activates sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, it has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a role in regulating glucose metabolism and insulin secretion.
Comparación Con Compuestos Similares
Rebaudioside E is one of several steviol glycosides found in Stevia rebaudiana. Similar compounds include:
Stevioside: Less sweet than rebaudioside E and has a bitter aftertaste.
Rebaudioside A: More commonly used as a sweetener, with a sweetness intensity similar to rebaudioside E but with a cleaner taste profile.
Rebaudioside D: Similar in sweetness to rebaudioside E but with less bitterness.
Rebaudioside M: Considered one of the next-generation steviol glycosides with a high sweetness intensity and minimal aftertaste
Rebaudioside E is unique in its balance of sweetness and minimal aftertaste, making it a valuable component in the formulation of natural sweeteners.
Propiedades
Fórmula molecular |
C44H70O23 |
|---|---|
Peso molecular |
967.0 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1 |
Clave InChI |
RLLCWNUIHGPAJY-WTIPIMMESA-N |
SMILES isomérico |
C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)






